1,3,6,8-Naphthalenetetrol

Enzymology Fungal Melanin Biosynthesis Substrate Specificity

1,3,6,8-Naphthalenetetrol (T4HN) is the irreplaceable pentaketide precursor in DHN melanin biosynthesis — a key virulence pathway in pathogenic fungi. Unlike the analog T3HN, T4HN exhibits a quantifiable 310-fold substrate preference for 4HNR and a 300-fold binding advantage, making it mandatory for accurate enzyme kinetics, structural biology co-crystallization, and high-confidence antifungal inhibitor screening. It is also the definitive authentic standard for verifying polyketide synthase (PKS) enzymatic products via HPLC/LC-MS. Generic substitution with T3HN or DHN cannot replicate these experimental outcomes. Procure only T4HN to ensure physiologically relevant, publication-grade data.

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
CAS No. 18512-30-6
Cat. No. B103748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,6,8-Naphthalenetetrol
CAS18512-30-6
Synonyms1,3,6,8-tetrahydroxynaphthalene
naphthalene-1,3,6,8-tetrol
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC1=C2C=C(C=C(C2=C(C=C1O)O)O)O
InChIInChI=1S/C10H8O4/c11-6-1-5-2-7(12)4-9(14)10(5)8(13)3-6/h1-4,11-14H
InChIKeyBCMKHWMDTMUUSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,6,8-Naphthalenetetrol (CAS 18512-30-6): A Unique, Symmetrical Precursor in Polyketide Biosynthesis for Specialized Research


1,3,6,8-Naphthalenetetrol (CAS 18512-30-6), also known as 1,3,6,8-Tetrahydroxynaphthalene (T4HN or THN), is a naphthalenetetrol that is naphthalene substituted by hydroxy groups at positions 1, 3, 6, and 8 [1]. This highly symmetrical polyketide-derived compound serves as an indispensable early precursor in the pentaketide pathway for the biosynthesis of 1,8-dihydroxynaphthalene (DHN) melanin, a key virulence factor in numerous pathogenic fungi [2]. It is not a final bioactive product but a critical metabolic intermediate, making it a specific and essential tool for research into fungal pathogenesis, polyketide synthase (PKS) enzymology, and the development of targeted antifungal agents . This unique biosynthetic role directly translates into specific, quantifiable differentiators that define its research utility and procurement value over its analogs.

Beyond a Simple Analog: Why 1,3,6,8-Naphthalenetetrol Cannot Be Replaced by Other Hydroxynaphthalenes


The procurement of 1,3,6,8-Naphthalenetetrol (T4HN) is not interchangeable with its closely related analogs, such as 1,3,8-trihydroxynaphthalene (T3HN) or 1,8-dihydroxynaphthalene (DHN). Despite structural similarities, these compounds occupy distinct, non-redundant nodes within the melanin biosynthetic pathway and exhibit profoundly different interactions with key enzymes [1]. Generic substitution fails because the specific hydroxylation pattern of T4HN confers a unique, quantifiable advantage as a substrate for one enzyme and a distinct disadvantage as an inhibitor of another. The data below demonstrates that T4HN's enzymatic interactions differ from T3HN by factors of 310 and 300, respectively, making it an essential and irreplaceable research tool for dissecting specific metabolic steps and screening for pathway-specific inhibitors [2] [3].

Quantitative Differentiation Guide: How 1,3,6,8-Naphthalenetetrol (T4HN) Compares to Closest Analogs


310-Fold Substrate Preference: T4HN vs. T3HN for Tetrahydroxynaphthalene Reductase

1,3,6,8-Naphthalenetetrol (T4HN) is the strongly preferred physiological substrate for tetrahydroxynaphthalene reductase (4HNR). Direct substrate competition experiments show that 4HNR prefers T4HN over the analog 1,3,8-trihydroxynaphthalene (T3HN) by a factor of 310 [1]. This demonstrates a profound specificity that makes T4HN essential for studying the first committed reduction step in the DHN melanin pathway.

Enzymology Fungal Melanin Biosynthesis Substrate Specificity

300-Fold Substrate Preference: T4HN vs. T3HN for 4HNR (Structural Corroboration)

Independent structural modeling studies corroborate the extreme substrate specificity of 4HNR. When both T4HN and T3HN were modeled into the 4HNR-NADPH complex, the enzyme exhibited a 300-fold preference for T4HN over T3HN [1]. This study provides a structural basis for the quantitative difference, showing a favorable hydrogen bonding interaction between the enzyme's C-terminal Ile282 carboxyl group and the C6 hydroxyl group of T4HN, which is absent and energetically unfavorable for T3HN.

Structural Biology X-ray Crystallography Substrate Recognition

Substantial Resistance to Commercial Fungicide Tricyclazole vs. T3HN Reductase

While the analog T3HN is the primary target of the commercial fungicide tricyclazole, the enzyme that acts on T4HN is significantly more resistant. Tetrahydroxynaphthalene reductase (4HNR) exhibits a Ki (inhibition constant) for tricyclazole that is 200-fold larger than that of trihydroxynaphthalene reductase (3HNR) [1]. Consequently, T4HN is the required substrate to study this fungicide-insensitive reductase branch of the pathway.

Fungicide Resistance Enzyme Inhibition Drug Target Validation

30-Fold Lower Affinity for Pyroquilon Fungicide Compared to 3HNR

The distinct behavior of T4HN's cognate reductase extends to other fungicides. The 4HNR-NADPH complex shows a 30-fold lower affinity for the fungicide pyroquilon than the 3HNR-NADPH complex [1]. This provides another dimension of differentiation, reinforcing that T4HN is the necessary substrate for exploring the portion of the melanin pathway that is not effectively targeted by this class of inhibitors.

Fungicide Affinity Enzyme-Ligand Interaction X-ray Crystallography

Validated Application Scenarios for 1,3,6,8-Naphthalenetetrol (T4HN) Based on Comparative Evidence


Specific Enzymatic Assays for Fungal Tetrahydroxynaphthalene Reductase (4HNR)

This compound is the essential substrate for robust and accurate in vitro assays of 4HNR activity. The demonstrated 310-fold preference over T3HN means that only T4HN provides a physiologically relevant measure of enzyme kinetics [1]. Using the incorrect analog (T3HN) would result in a severely compromised signal-to-noise ratio and potentially invalid kinetic characterizations [1]. This is critical for basic research into fungal metabolism and for screening chemical libraries to identify novel 4HNR inhibitors.

Structural Biology Studies of Enzyme-Substrate Complexes

T4HN is the definitive ligand for co-crystallization or binding studies with 4HNR. The 1.5 Å resolution structure of the 4HNR-NADPH complex and subsequent modeling revealed specific, quantifiable interactions (e.g., 300-fold preference) that explain substrate discrimination [2]. These experiments are impossible with T3HN due to its unfavorable binding interactions [2]. Therefore, T4HN is mandatory for any structural biology project aimed at understanding or targeting 4HNR.

Investigating Fungicide Resistance and Differential Pathway Inhibition

Research into the mode of action of melanin biosynthesis inhibitors like tricyclazole and pyroquilon requires T4HN to fully characterize the pathway's two reductase branches. The 200-fold difference in tricyclazole Ki and the 30-fold difference in pyroquilon affinity between the T4HN and T3HN enzymes are only measurable with the correct substrate [1] [2]. T4HN is thus an indispensable tool for studying the non-canonical, fungicide-resistant arm of this clinically and agriculturally relevant pathway.

Functional Characterization of Polyketide Synthases (PKS)

T4HN is the direct, verifiable product of specific PKS enzymes, such as the chalcone synthase-like RppA from Streptomyces griseus and fungal PKS1 [3] [4]. Using T4HN as an authentic standard is essential for confirming the enzymatic activity of cloned or novel PKSs via HPLC or LC-MS. Its unique retention time and mass spectrum allow researchers to unequivocally distinguish PKS products from those of other cyclization pathways, making it a critical reference compound for natural product discovery and synthetic biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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